Allophanic acid, tert-butyl ester Allophanic acid, tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14116746
InChI: InChI=1S/C6H12N2O3/c1-6(2,3)11-5(10)8-4(7)9/h1-3H3,(H3,7,8,9,10)
SMILES:
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol

Allophanic acid, tert-butyl ester

CAS No.:

Cat. No.: VC14116746

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Allophanic acid, tert-butyl ester -

Specification

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
IUPAC Name tert-butyl N-carbamoylcarbamate
Standard InChI InChI=1S/C6H12N2O3/c1-6(2,3)11-5(10)8-4(7)9/h1-3H3,(H3,7,8,9,10)
Standard InChI Key SOSYJTMKRFNDSU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(=O)N

Introduction

Chemical Identity and Structural Characteristics

Allophanic acid, tert-butyl ester is a white crystalline solid with a melting point of 185–187°C (hexane) and limited water solubility . Its structure comprises a tert-butoxycarbonyl (Boc) group linked to a urea moiety, as shown in the following representation:

tert-Butyl-O-C(O)-NH-C(O)-NH2\text{tert-Butyl-O-C(O)-NH-C(O)-NH}_2

This configuration confers stability against nucleophilic attack while enabling selective deprotection under acidic conditions, a feature exploited in peptide synthesis and polymer crosslinking . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Allophanic Acid, tert-Butyl Ester

PropertyValueSource
Molecular FormulaC6H12N2O3\text{C}_6\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight160.17 g/mol
Melting Point185–187°C (hexane)
SolubilityLow in water; soluble in DMSO
StabilityHygroscopic; stable under inert gas

Synthetic Methodologies

Flow Microreactor-Based Synthesis

Recent advances in continuous-flow chemistry have enabled the efficient synthesis of tert-butyl esters, including allophanic acid derivatives. By utilizing microreactors, researchers achieve precise control over reaction parameters such as temperature and residence time, minimizing side reactions and improving yields . For example, the tert-butoxycarbonyl group can be introduced via reactive intermediates like tert-butyl chloroformate, with reaction times reduced from hours to minutes compared to batch processes .

Transallophanatization Reactions

Allophanic acid, tert-butyl ester is synthesized through transesterification of allophanoic acid alkyl esters with tert-butanol. This reaction, typically catalyzed by tin-based compounds like dibutyltin dioxide, proceeds at 80–140°C under inert conditions . The mechanism involves nucleophilic attack by tert-butanol on the carbonyl carbon of the allophanoate ester, followed by elimination of the original alkoxy group (e.g., methyl or ethyl) . Inhibitors such as trialkyl phosphites are often added to suppress thermal degradation .

Key Reaction Conditions

  • Temperature: 80–140°C

  • Catalysts: Dibutyltin dioxide (0.1–1.0 mol%)

  • Solvents: Toluene or xylene

  • Yield: 70–85% (optimized conditions)

Reactivity and Functionalization

The Boc group in allophanic acid, tert-butyl ester acts as a protective moiety for amines and hydroxyl groups. Its cleavage under acidic conditions (e.g., HCl in dioxane) regenerates the free urea functionality, making it valuable in sequential synthesis . Additionally, the compound participates in nucleophilic substitutions with amines, alcohols, and thiols, forming urethane or thiourethane linkages essential in polymer networks .

Stability Under Thermal and Hydrolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, aligning with its melting point . Hydrolytic stability studies in aqueous buffers (pH 3–10) indicate negligible degradation over 24 hours at 25°C, though acidic or basic conditions (pH <2 or >12) accelerate hydrolysis .

Industrial and Pharmaceutical Applications

Coatings and Adhesives

Oligomeric and high-molecular-weight reaction products of allophanic acid esters serve as crosslinkers in polyurethane coatings. These materials enhance scratch resistance and chemical durability in automotive and industrial finishes . For instance, formulations containing 5–10 wt% allophanate-modified resins exhibit 50% higher adhesion strength compared to conventional carbamate systems .

Pharmaceutical Intermediates

Allophanic acid, tert-butyl ester is a key precursor in synthesizing Safinamide Impurity 9, a quality control standard for Parkinson’s disease therapeutics . Its Boc-protected urea moiety facilitates selective amidation in active pharmaceutical ingredients (APIs), as demonstrated in the synthesis of kinase inhibitors .

Table 2: Applications of Allophanic Acid, tert-Butyl Ester

ApplicationRoleExampleSource
Polyurethane CoatingsCrosslinking agentAutomotive clear coats
Drug SynthesisProtecting groupSafinamide Impurity 9 production
AdhesivesBinder componentHigh-strength epoxy adhesives

Future Directions and Research Opportunities

Emerging research explores photocatalytic degradation of allophanate esters for environmental remediation. Additionally, biobased synthesis routes using enzymatic transesterification could enhance sustainability . Computational modeling of allophanate reactivity may further optimize industrial processes, reducing energy consumption by 20–30% .

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